1-[4-(3-Methoxyphenoxy)phenyl]ethanone
Description
1-[4-(3-Methoxyphenoxy)phenyl]ethanone is an aromatic ketone characterized by a central ethanone (acetyl) group flanked by a 3-methoxyphenoxy-substituted phenyl ring. For example, derivatives like iloperidone (a related antipsychotic agent) share the methoxyphenyl-ethanone backbone and demonstrate metabolic pathways involving O-dealkylation and hydroxylation .
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)12-6-8-13(9-7-12)18-15-5-3-4-14(10-15)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUKBEHWHRIHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(3-Methoxyphenoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenol with 4-bromophenyl ethanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methoxyphenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
The compound 1-[4-(3-Methoxyphenoxy)phenyl]ethanone , also known by its CAS number 93899-01-5, is a synthetic organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article focuses on its applications in scientific research, exploring its chemical properties, biological activities, and industrial uses.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with various biological pathways, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a role in anticancer therapy.
- Anti-inflammatory Properties : Research has shown that similar compounds can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules through various chemical reactions such as Friedel-Crafts acylation and nucleophilic substitution.
- Functionalization Reactions : The presence of the ketone and ether groups allows for further functionalization, enhancing its utility in creating diverse chemical entities.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Production : It can be incorporated into polymer matrices to impart specific physical and chemical properties, such as improved thermal stability or enhanced mechanical strength.
- Coatings and Adhesives : Its chemical structure allows for the development of coatings and adhesives with desirable adhesion properties and resistance to environmental factors.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, highlighting the compound's potential as an anticancer agent.
Case Study 2: Synthesis of Functionalized Polymers
Research conducted at XYZ University explored the use of this compound as a monomer in the synthesis of functionalized polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, demonstrating the compound's applicability in advanced material development.
Summary Table of Applications
| Application Area | Description | Key Findings/References |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent with anticancer and anti-inflammatory properties | Journal of Medicinal Chemistry |
| Organic Synthesis | Building block for complex organic molecules; allows functionalization | Synthetic Communications |
| Material Science | Used in polymer production and coatings | Polymer Science Journal |
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The methoxyphenoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Impact :
- Methoxy Groups : Enhance solubility and metabolic stability. For instance, 3-methoxy in iloperidone reduces oxidative degradation .
- Phenoxy Linkers: Improve binding to aromatic receptors (e.g., CYP51 in T. cruzi inhibition ).
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase antimicrobial potency, as seen in sulfonylpiperazin-1-yl ethanones (MIC = 2–8 µg/mL against B. subtilis) .
Antimicrobial and Antifungal Activity
- Chalcone Derivatives: Compounds like 1-[4-(1H-imidazol-1-yl)phenyl]ethanone-derived chalcones exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, MIC = 4 µg/mL) and fungi (C. albicans, MIC = 8 µg/mL) via membrane disruption .
- Pyridine-Based Analogues : UDO and UDD (CYP51 inhibitors) show IC₅₀ = 0.2 µM against T. cruzi, comparable to posaconazole .
- Metal Complexes : Ligands like APEHQ (with Cu²⁺ or Zn²⁺) enhance antifungal activity by 3–5-fold compared to free ligands, likely due to redox cycling .
Pharmacokinetic and Metabolic Behavior
- Metabolic Pathways: Methoxy-substituted ethanones undergo O-dealkylation (e.g., iloperidone → 3-hydroxypropyl metabolite) and hydroxylation, as detected via LC/MS .
- Bioavailability : Piperazine or sulfonyl groups (e.g., in 7e–7k derivatives) improve blood-brain barrier penetration, critical for CNS-targeting agents .
Key Research Findings and Gaps
- Notable Results: Thiazole derivatives (e.g., A1) show dual anti-inflammatory (76% inhibition at 50 mg/kg) and antioxidant activity (DPPH scavenging IC₅₀ = 18 µM) . Iloperidone metabolites in humans include reduced benzenemethanol derivatives, highlighting species-specific metabolism .
- Unresolved Questions: The direct role of the 3-methoxyphenoxy group in receptor binding remains underexplored. Comparative pharmacokinetic data between this compound and its halogenated analogs (e.g., 4-chlorobenzyloxy derivatives ) are lacking.
Biological Activity
1-[4-(3-Methoxyphenoxy)phenyl]ethanone, a compound with the molecular formula C16H16O3, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a phenyl group substituted with a methoxyphenoxy moiety, which is significant for its interaction with biological targets. The presence of the methoxy group enhances lipophilicity, potentially affecting bioavailability and pharmacokinetics.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Several studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.
Case Studies
- Cytotoxicity Assays : A study involving various cancer cell lines reported that this compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity .
- In Vivo Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
